molecular formula C21H24ClNO B588313 Dapoxetine-d6 Hydrochloride CAS No. 1246814-76-5

Dapoxetine-d6 Hydrochloride

Cat. No. B588313
CAS RN: 1246814-76-5
M. Wt: 347.916
InChI Key: IHWDIQRWYNMKFM-RURDCJKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dapoxetine-d6 Hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation . It functions by blocking the serotonin transporter and increasing serotonin activity, thereby delaying ejaculation .


Synthesis Analysis

A novel and practical asymmetric synthesis of Dapoxetine Hydrochloride has been reported . This synthesis uses the chiral auxiliary (S)-tert-butanesulfinamide and is concise, mild, and easy to perform. The overall yield and stereoselectivity are excellent .


Molecular Structure Analysis

The molecular formula of Dapoxetine-d6 Hydrochloride is C21H18D6ClNO . It is the deuterium labeled version of Dapoxetine Hydrochloride .


Chemical Reactions Analysis

The detection process in colorimetric assay is related to morphological reform of silver nanoparticles after its specific electrostatic and covalent interaction with Dapoxetine-d6 Hydrochloride as analyte .


Physical And Chemical Properties Analysis

Dapoxetine-d6 Hydrochloride has a molecular weight of 341.87 . It is soluble in DMSO and water .

Mechanism of Action

Dapoxetine-d6 Hydrochloride works by inhibiting the neuronal reuptake of serotonin and subsequently potentiating serotonin activity . This leads to a delay of the ejaculation reflex and extends the intravaginal ejaculatory latency time .

Safety and Hazards

Dapoxetine-d6 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . It may cause long-lasting harmful effects to aquatic life .

Future Directions

Dapoxetine-d6 Hydrochloride has been used in research for the sensitive measurement of Dapoxetine using colorimetric chemosensing and the spectrophotometric method . This approach is suitable for therapeutic drug monitoring (TDM) and biomedical analysis by miniaturized and cost-beneficial devices .

properties

IUPAC Name

(1S)-3-naphthalen-1-yloxy-1-phenyl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-RURDCJKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246814-76-5
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246814-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.